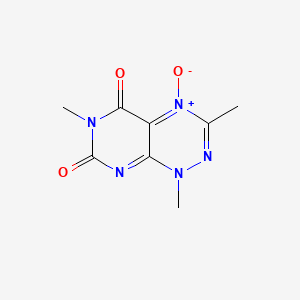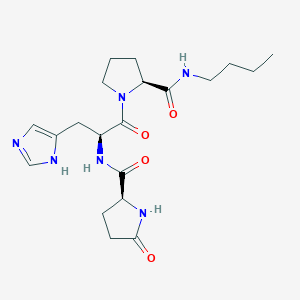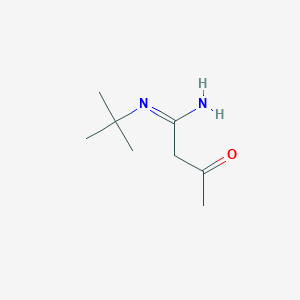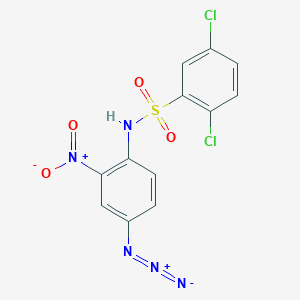![molecular formula C10H14N4O B14604990 2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide CAS No. 59708-31-5](/img/structure/B14604990.png)
2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a triazene group attached to a benzamide moiety, which can impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide typically involves the reaction of 3-ethyl-3-methyltriazene with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of triazene oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. This can result in various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various research applications.
Uniqueness
2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide is unique due to its triazene group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
59708-31-5 |
|---|---|
Molekularformel |
C10H14N4O |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-[[ethyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C10H14N4O/c1-3-14(2)13-12-9-7-5-4-6-8(9)10(11)15/h4-7H,3H2,1-2H3,(H2,11,15) |
InChI-Schlüssel |
ZGVJFJUCBDUCFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)N=NC1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)

![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)




![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)




![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)

